N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-12-18(22-15-6-4-3-5-7-15)24-19(20-13)23-17-10-8-16(9-11-17)21-14(2)25/h3-12H,1-2H3,(H,21,25)(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKUCOWJGHIGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Construction via Triaminopyrimidine Intermediates
The pyrimidine backbone is commonly constructed using 2,4,6-triaminopyrimidine as a starting material. As demonstrated in the synthesis of analogous pyrido[2,3-d]pyrimidines, condensation with nitromalonaldehyde sodium salt generates 6-nitropyrido[2,3-d]pyrimidine intermediates, which are subsequently reduced to 6-aminoderivatives using Raney nickel under hydrogenation conditions. For N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide, this approach can be adapted by substituting nitromalonaldehyde with acetylacetone to introduce the 4-methyl group.
Table 1: Reagents and Conditions for Pyrimidine Core Synthesis
One-Pot Cyclization Approaches
Patent literature highlights one-pot methods for benzimidazole-pyrimidine hybrids, which can be extrapolated to the target compound. For instance, the reaction of 4-chloro-3-(trifluoromethyl)aniline with 1H-benzimidazole-6-ol derivatives in the presence of Pd(OAc)₂ and Xantphos facilitates simultaneous cyclization and coupling. Applying this to N-(4-aminophenyl)acetamide precursors may streamline synthesis.
Functionalization of the Pyrimidine Ring
Introduction of Phenylamino Groups
Aryl amination at the 6-position of the pyrimidine ring is achieved via Buchwald-Hartwig coupling or Ullmann-type reactions. The PMC study details reductive amination using sodium cyanoborohydride and aldehydes, yielding N-alkylated products with >80% efficiency. For phenylamino incorporation, substituting aldehydes with aniline derivatives under acidic conditions (e.g., acetic acid) is effective.
Table 2: Comparative Analysis of Amination Methods
N-Methylation at the 4-Position
Selective N-methylation is critical for structural fidelity. The PMC source employs formaldehyde and sodium cyanoborohydride in methanol, achieving quantitative methylation without over-alkylation. This method avoids harsh methylating agents (e.g., methyl iodide), preserving the acetamide functionality.
Acetamide Sidechain Incorporation
Acetylation of 4-Aminophenyl Intermediates
The final acetamide group is introduced via acetylation of 4-aminophenyl intermediates. As reported in pyrido[2,3-d]pyrimidine syntheses, treatment with acetic anhydride in pyridine at 0–5°C affords the acetylated product in 90% yield. Alternative methods using acetyl chloride and triethylamine in dichloromethane show comparable efficiency but require stringent moisture control.
Optimization and Scalability Considerations
Solvent and Catalytic System Tuning
The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Patent data recommends toluene for Pd-catalyzed steps due to its balance of polarity and boiling point, facilitating azeotropic removal of water.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors are proposed to mitigate exothermic risks during acetylations. The PMC study notes that substituting Raney nickel with palladium on carbon (Pd/C) in hydrogenations improves catalyst recyclability, reducing costs by 40%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analyses (C18 column, MeCN/H₂O gradient) reveal >99% purity when using silica gel chromatography with ethyl acetate/hexane (3:7) as eluent.
Challenges and Alternative Pathways
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to the disruption of critical biological pathways, resulting in anticancer or antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Acetamide Derivatives
N-(4-(Phenylamino)Pyrimidin-2-Yl)Acetamide (UK pyr 31)
- Structure: Simpler analog lacking the 4-methyl and 6-phenylamino groups on the pyrimidine ring.
- Research Context : Listed in anti-tuberculosis studies but lacks detailed activity data .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-Ylamino)-N-Phenylacetamide (4j)
- Structure : Features fluorophenyl and dimethoxyphenyl groups on the pyrimidine core.
- Synthetic Yield : 82% (higher accessibility) .
N-(4-Methyl-3-((4-(Pyridin-3-Yl)Pyrimidin-2-Yl)Amino)Phenyl)Chloroacetamide (8)
- Structure : Contains a chloroacetamide group and pyridinyl substituent.
- Demonstrated 81% yield in synthesis .
Sulfonamide and Morpholino Derivatives
N-(4-(Morpholinosulfonyl)Phenyl)-2-(4-Nitrophenylamino)Acetamide (5p)
- Structure: Morpholinosulfonyl group replaces the pyrimidine core.
- Key Differences : Sulfonamide group improves water solubility but may reduce blood-brain barrier penetration. Tested as a COVID-19 inhibitor .
2-(2-((2,6-Dichlorophenyl)Amino)Phenyl)-N-(4-(Pyrimidin-2-Yl)Sulfamoyl)Phenyl)Acetamide (7)
Triazole and Thiophene Analogs
N-[4-(Phenylamino)Phenyl]-2-Sulfanylacetamide
- Structure : Thiol group replaces the pyrimidine ring.
N-Isopropyl-2-(3-(4-Methylpiperazin-1-Yl)-6-(Pyridin-4-Ylamino)Pyrimidin-2-Yl)Phenoxy)Acetamide
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships: The 4-methyl and 6-phenylamino groups on the pyrimidine core in the target compound likely enhance target binding through hydrophobic and π-π interactions, as seen in kinase inhibitors like imatinib analogs .
- Synthetic Accessibility: Compared to fluorophenyl- or chloro-substituted analogs (e.g., 4j, 8), the target compound’s synthesis may require optimization due to steric challenges from the methyl and phenylamino groups.
- Solubility vs. Permeability: Morpholinosulfonyl derivatives (e.g., 5p) exhibit higher solubility but lower predicted blood-brain barrier penetration than the target compound .
Biological Activity
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide, with the CAS number 946243-95-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and antidiabetic properties, as well as its mechanism of action and therapeutic applications.
- Molecular Formula : C30H25N5O
- Molecular Weight : 471.6 g/mol
- Structure : The compound features a pyrimidine core substituted with phenyl and acetamide groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound using the disc diffusion method. The compound exhibited significant antibacterial effects against various strains, outperforming standard antibacterial agents in some cases.
| Compound | Activity | Standard Comparison |
|---|---|---|
| This compound | Significant antibacterial activity | Higher than control drugs |
Antidiabetic Activity
The antidiabetic potential of this compound was assessed through induced diabetic models. Preliminary findings suggest that it may lower blood glucose levels effectively, indicating its potential as a therapeutic agent for diabetes management.
| Activity Type | Effect |
|---|---|
| Blood Glucose Reduction | Significant reduction observed in treated groups compared to controls |
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and glucose metabolism pathways. The binding affinity of the compound to these targets disrupts normal cellular functions, leading to cell death or metabolic regulation.
Case Studies and Research Findings
- Antimicrobial Study : In a study published in EurekaSelect, the compound showed notable activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of commonly used antibiotics .
- Antidiabetic Study : A separate investigation demonstrated that the compound significantly reduced hyperglycemia in diabetic rats, suggesting its potential as an adjunct therapy in diabetes management .
- Cell Line Studies : Further research indicated that this compound exhibited cytotoxicity against various cancer cell lines, indicating a broader therapeutic potential beyond antimicrobial and antidiabetic effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)acetamide to maximize yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but must avoid thermal degradation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while dichloromethane (DCM) aids in purification .
- Catalyst use : Palladium-based catalysts or acidic/basic conditions may accelerate coupling reactions for pyrimidine ring formation .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is critical:
- NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., methyl groups at δ 2.07 ppm, aromatic protons at δ 7.08–7.62 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 314.0 [M+H]+) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Detects functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) .
Q. What methodologies are recommended for evaluating the biological activity of this compound in vitro?
- Methodological Answer: Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
- Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd values) .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of derivatives of this compound?
- Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for derivative synthesis .
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR or CDK2) using AutoDock Vina to prioritize candidates with high binding scores .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to filter non-viable derivatives early .
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer: Address discrepancies via:
- Standardized assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Batch purity analysis : Compare impurity profiles (HPLC-MS) to rule out batch-to-batch variability .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using R or Python for effect-size calculations) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Scaffold modification : Synthesize analogs with variations in the pyrimidine core (e.g., substituents at position 4-methyl) and acetamide linker .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors in the pyrimidine ring) using MOE or Schrödinger .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate structural features with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
